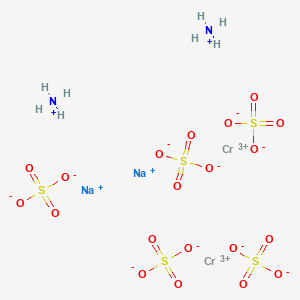
Sulfuric acid, ammonium chromium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, ammonium chromium sodium salt is a complex inorganic compound that combines the properties of sulfuric acid, ammonium, chromium, and sodium. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used in research and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid, ammonium chromium sodium salt typically involves the reaction of chromium compounds with sulfuric acid and ammonium salts. One common method is the reaction of chromium(III) sulfate with ammonium sulfate and sodium sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution, and the resulting product is then crystallized and purified.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods. The process includes the careful control of temperature, pH, and concentration of reactants to ensure high yield and purity. The industrial production process may also involve additional steps such as filtration, drying, and packaging to produce the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, ammonium chromium sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromium, which can exist in multiple oxidation states.
Common Reagents and Conditions
Oxidation Reactions: In the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide, the chromium in the compound can be oxidized to higher oxidation states.
Reduction Reactions: Reducing agents like sodium borohydride or zinc can reduce chromium to lower oxidation states.
Substitution Reactions: The compound can undergo substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium(VI) compounds, while reduction reactions may yield chromium(II) compounds.
Scientific Research Applications
Sulfuric acid, ammonium chromium sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It has applications in the development of pharmaceuticals and in diagnostic tests.
Industry: The compound is used in the production of pigments, tanning agents, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of sulfuric acid, ammonium chromium sodium salt involves the interaction of chromium ions with various molecular targets. Chromium can form complexes with proteins, nucleic acids, and other biomolecules, affecting their structure and function. The pathways involved in these interactions include redox reactions and coordination chemistry, where chromium acts as a central metal ion coordinating with ligands.
Comparison with Similar Compounds
Sulfuric acid, ammonium chromium sodium salt can be compared with other chromium-containing compounds such as:
Chromium(III) sulfate: Similar in its use as a reagent and catalyst but lacks the combined properties of ammonium and sodium.
Potassium dichromate: A strong oxidizing agent used in similar applications but with different reactivity and toxicity profiles.
Chromium(III) chloride: Used in similar industrial applications but with different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combination of multiple functional groups, which provides a broader range of applications and reactivity compared to its individual components.
Properties
Molecular Formula |
Cr2H8N2Na2O20S5 |
|---|---|
Molecular Weight |
666.4 g/mol |
IUPAC Name |
diazanium;disodium;chromium(3+);pentasulfate |
InChI |
InChI=1S/2Cr.2H3N.2Na.5H2O4S/c;;;;;;5*1-5(2,3)4/h;;2*1H3;;;5*(H2,1,2,3,4)/q2*+3;;;2*+1;;;;;/p-8 |
InChI Key |
DFKDIVYHWWUGPO-UHFFFAOYSA-F |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cr+3].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



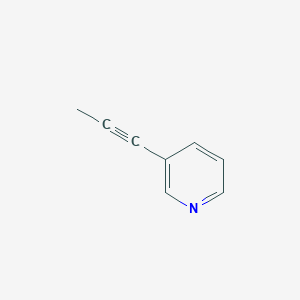
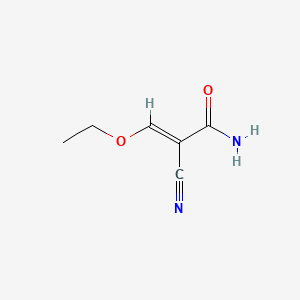
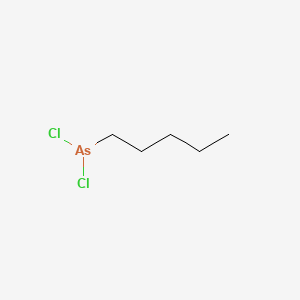
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
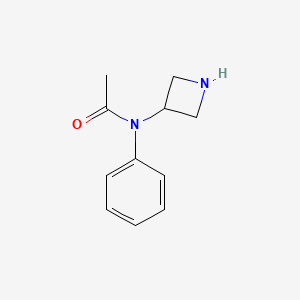
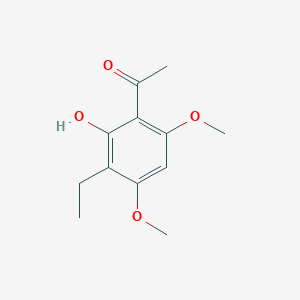
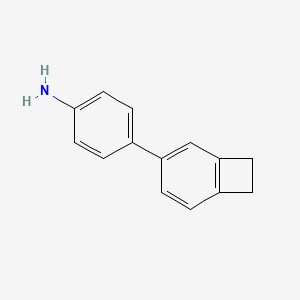
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)

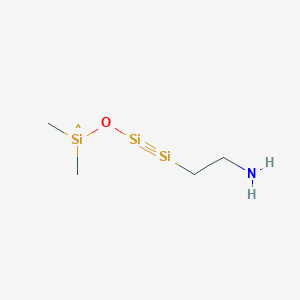
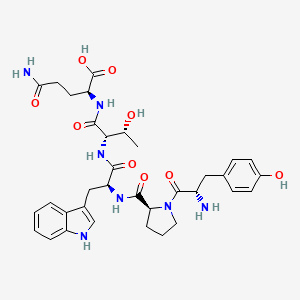
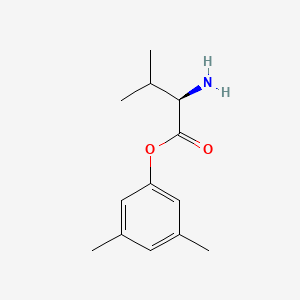
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
